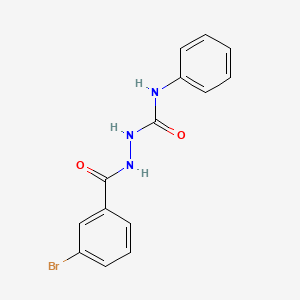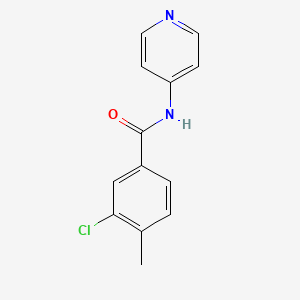
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to target cancer cells specifically while sparing normal cells. CMC-544 is composed of a monoclonal antibody that recognizes a protein on the surface of cancer cells and a cytotoxic agent that kills the cancer cells upon internalization.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves the specific targeting of cancer cells that express the target protein on their surface. Upon binding to the target protein, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is internalized into the cancer cell, where the cytotoxic agent MMAE is released. MMAE binds to tubulin, a protein involved in cell division, and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to have potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to induce immunogenic cell death, which can enhance the immune response against cancer cells. N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its high specificity for cancer cells that express the target protein, which can minimize off-target effects and toxicity. In addition, N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has a favorable pharmacokinetic profile, which can allow for less frequent dosing and improved patient compliance. However, one of the main limitations of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its dependence on the expression of the target protein on cancer cells, which can limit its effectiveness in tumors that do not express the target protein.
Orientations Futures
There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea and other ADCs. One area of research is the identification of new target proteins that are expressed on a wide range of cancer cells, which can expand the utility of ADCs to more cancer types. Another area of research is the development of novel cytotoxic agents that have improved potency and specificity, which can enhance the efficacy of ADCs. Finally, the optimization of the linker molecule used in ADCs can improve the stability and pharmacokinetics of these drugs, leading to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves several steps, including the preparation of the monoclonal antibody, the attachment of a linker molecule to the antibody, and the conjugation of the cytotoxic agent to the linker. The monoclonal antibody is produced by hybridoma technology, which involves the fusion of a mouse B-cell with a myeloma cell to create a hybrid cell that secretes a specific antibody. The linker molecule used in N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl, which is attached to the antibody via a thiol-maleimide reaction. The cytotoxic agent used in N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is monomethyl auristatin E (MMAE), which is conjugated to the linker via a peptide bond.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been extensively studied in preclinical models of cancer, including xenograft models and patient-derived tumor models. These studies have shown that N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is highly effective at killing cancer cells that express the target protein, both in vitro and in vivo. N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have a favorable safety profile in animal models, with no significant toxicity observed at therapeutic doses.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-14(17)7-4-8-15(11)19-16(21)18-10-12-5-3-6-13(9-12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLANQXMWIALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(3-methoxybenzyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
![3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5769082.png)

